molecular formula C20H22ClF3N4O2 B2971420 4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide CAS No. 1226443-34-0

4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide

Cat. No. B2971420
CAS RN: 1226443-34-0
M. Wt: 442.87
InChI Key: NKJPVZXBCBDKFA-UHFFFAOYSA-N
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Description

The compound “4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a benzamide group, and a phenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a piperazine ring (a six-membered ring with two nitrogen atoms), attached to a phenyl group (a six-membered carbon ring) and a benzamide group (a benzene ring attached to an amide group). The presence of these functional groups could give the compound interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The piperazine ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel derivatives that include the core structure of "4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide" and their evaluation for antimicrobial properties. For instance, Kuş et al. (2009) synthesized a series of compounds to evaluate their antimicrobial activities, finding that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activities comparable to fluconazole Kuş, Soezuedoenmez, & Altanlar, 2009.

Electrochemical and Magnetic Properties

The electrochemical and magnetic properties of compounds containing "this compound" derivatives have been explored. Amudha, Thirumavalavan, & Kandaswamy (1999) synthesized new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which showed distinctive electrochemical behaviors and antiferromagnetic interaction, providing insights into their potential application in material science Amudha, Thirumavalavan, & Kandaswamy, 1999.

Radiopharmaceutical Applications

The compound's derivatives have been explored for their potential use in radiopharmaceutical applications, such as in the synthesis of potent nonpeptide CCR1 antagonists labeled with 18F for PET imaging. Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist as a two-step one-pot procedure, highlighting its potential for in vivo imaging applications Mäding, Füchtner, Johannsen, Steinbach, Hilger, Friebe, Halks-Miller, Horuk, & Mohan, 2006.

Anticonvulsant Activity

Research into the anticonvulsant activity of derivatives has also been conducted, revealing the potential of these compounds in developing new treatments for epilepsy. Clark et al. (1984) prepared a series of 4-aminobenzamides and evaluated their anticonvulsant effects, identifying compounds with significant protective indices against seizures induced by electroshock and pentylenetetrazole Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984.

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties. It could also be interesting to study its potential uses in medicine or other fields .

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4O2/c1-13-10-18(27-19(25-13)28-8-4-2-3-5-9-28)30-12-17(29)26-14-6-7-16(21)15(11-14)20(22,23)24/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJPVZXBCBDKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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